Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate
Description
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is a synthetic ester derivative featuring a phenoxyacetate backbone substituted with a carbamoyl-linked 2-aminoethyl group. This compound is structurally characterized by its ethyl ester moiety, a central phenoxy group, and a secondary amide bond connecting the aromatic ring to a terminal aminoethyl group.
Properties
CAS No. |
919772-97-7 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-[2-(2-aminoethylcarbamoyl)phenoxy]acetate |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-6-4-3-5-10(11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17) |
InChI Key |
ODMISTBACUAONC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxyphenoxy)acetate. This intermediate is then reacted with 2-aminoethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Cholinergic Activity Enhancement
Research indicates that compounds similar to Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate can enhance cholinergic activity in the central nervous system. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. For instance, studies have shown that related carbamate derivatives can selectively inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability in synaptic clefts .
Anticancer Properties
Recent investigations into the biological activity of compounds with similar structures have revealed potential anticancer properties. The ability to modulate cellular pathways involved in cancer proliferation has been observed, particularly through the inhibition of specific proteins like HSET (Human Spindle Assembly Protein), which plays a crucial role in mitosis . The compound's structural features may allow it to interact effectively with these targets.
Synthetic Pathways
The synthesis of this compound has been explored through various methods, emphasizing the need for efficient and safe synthetic routes. Traditional methods often involve hazardous reagents, necessitating the development of improved processes that minimize environmental impact while maximizing yield .
| Synthesis Method | Reagents Used | Yield | Safety Concerns |
|---|---|---|---|
| Traditional Carbamate Synthesis | Isocyanates, Alcohols | Moderate | High toxicity and environmental hazards |
| Improved Synthesis | Carbonyl diimidazole | High | Reduced toxicity |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been pivotal in optimizing its pharmacological properties. Modifications to the phenoxy and carbamoyl groups have been systematically studied to enhance solubility and bioavailability while maintaining efficacy against target enzymes .
Alzheimer’s Disease Treatment
A notable case study involved the use of carbamate derivatives in clinical trials aimed at treating Alzheimer's disease. These studies demonstrated that compounds similar to this compound could significantly improve cognitive function in patients by enhancing cholinergic transmission .
Cancer Therapeutics
In another study focused on cancer therapeutics, compounds derived from similar synthetic pathways were shown to inhibit tumor growth in vitro and in vivo models. The mechanism involved the disruption of mitotic spindle formation, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
The following analysis compares ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity. Key analogs include chloro-substituted phenoxyacetates, aminophenoxyacetates, and cyclodextrin inclusion complexes.
a. Chloro-Substituted Analogs
- Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (EE2) and Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (EE4) Synthesis: Prepared via condensation of chlorophenyl isocyanates with ethyl 2-(2-aminophenoxy)acetate, followed by cyclodextrin complexation using kneading or physical mixing . Key Differences: The position of the chlorine substituent (2- vs. 4-chloro) significantly impacts crystallinity and bioactivity. EE2 exhibits higher antibacterial efficacy than EE4, attributed to enhanced steric accessibility of the 2-chloro group .
b. Ethyl 2-(4-Aminophenoxy)acetate
- Synthesis: Produced via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro-group reduction using Fe/NH4Cl .
c. Ethyl 2-(4-(Bis(2-hydroxyethyl)amino)phenoxy)acetate
- Structure: Features a bis-hydroxyethylamino group instead of the aminoethyl-carbamoyl chain. This substitution enhances hydrophilicity and may improve solubility in polar solvents .
Physicochemical Properties
- XRD/SEM Analysis : Inclusion complexes (e.g., CEE2, CEE4) show reduced crystallinity compared to free esters, indicating successful amorphization via cyclodextrin encapsulation .
- FTIR : Carbamoyl C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) are retained in complexes, confirming structural integrity .
Key Differentiators
- Aminoethyl vs. Chlorophenyl Groups: The aminoethyl group in the target compound may enhance water solubility and hydrogen-bonding interactions compared to chlorophenyl analogs, though at the expense of thermal stability.
- Cyclodextrin Compatibility: Unlike EE2/EE4, the target compound’s amino group could form stronger host-guest interactions with β-CD, improving complexation efficiency.
Biological Activity
Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is a carbamate derivative characterized by a phenoxy group attached to an ethyl acetate moiety. The synthesis typically involves the reaction of 2-(4-nitrophenoxy)acetic acid with an appropriate amine under controlled conditions to yield the desired carbamate structure.
Synthesis Overview
-
Starting Materials :
- 2-(4-nitrophenoxy)acetic acid
- Ethanol and water mixture
- Ammonium chloride and iron powder as reducing agents
-
Procedure :
- The nitrophenoxy compound is refluxed with ammonium chloride in an ethanol-water mixture.
- Iron powder is added to facilitate the reduction, leading to the formation of the carbamate.
- Yield : The final product is typically obtained in moderate yields (around 62%) with a melting point of approximately 56-58 °C .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit specific kinases or proteins that are crucial for cancer cell division.
Case Studies and Research Findings
-
Inhibition of HSET (KIFC1) :
- A related compound demonstrated micromolar inhibition of HSET, a kinesin protein involved in centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation, resulting in aberrant cell division and potential cell death .
- The IC50 value for HSET inhibition was reported at approximately 2.7 μM, indicating significant potency .
- Selectivity Against Eg5 :
- Stability and Pharmacokinetics :
Structure-Activity Relationships (SAR)
SAR studies have identified key structural features that enhance the biological activity of this compound:
- Amine Substitution : Variations in the amine group directly influence potency; for example, modifications that enhance hydrogen bonding capabilities tend to improve binding affinity to target proteins.
- Phenyl Ring Modifications : Substituents on the phenyl ring have been shown to significantly alter activity; para-substituted analogs often retain higher activity compared to ortho-substituted ones .
Summary Table of Biological Activity
| Activity | IC50 Value (µM) | Target | Comments |
|---|---|---|---|
| HSET Inhibition | 2.7 | Kinesin | Significant potency against cancer cells |
| Eg5 Inhibition | >200 | Kinesin | Minimal off-target effects |
| Plasma Half-Life | 215 | Mouse Model | Indicates good metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
